molecular formula C12H18N4 B13670776 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine

Cat. No.: B13670776
M. Wt: 218.30 g/mol
InChI Key: CEMZVUCSPMVAHQ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method provides a high yield of the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is unique due to the presence of both a cyclobutyl group and a piperazine moiety, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a cyclobutyl group and a piperazine moiety. This unique structure may contribute to its diverse biological activities, including effects on various biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds in the pyrimidine class have been shown to inhibit receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .
  • Antioxidant Activity : Pyrimidine derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects against various diseases .
  • Antimicrobial Properties : The presence of the piperazine ring is known to enhance the antimicrobial activity of pyrimidine derivatives against a range of pathogens .

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition:

CompoundCell LineIC50 (µM)
This compoundMCF-79.46
Similar Pyrimidine DerivativeA54912.38
Similar Pyrimidine DerivativeH19758.12

These results suggest that this compound could be further explored for its anticancer potential.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. In vitro studies have shown that related pyrimidines possess significant antibacterial activity against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus15
Similar Pyrimidine DerivativeEscherichia coli20

These findings highlight the potential for developing new antimicrobial agents based on this compound.

Study on Anticancer Properties

A study investigating the effects of various pyrimidine derivatives on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The research indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine-substituted pyrimidines. The results showed that these compounds effectively inhibited bacterial growth, suggesting their potential as new antibiotic agents .

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

5-cyclobutyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2

InChI Key

CEMZVUCSPMVAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)N3CCNCC3

Origin of Product

United States

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